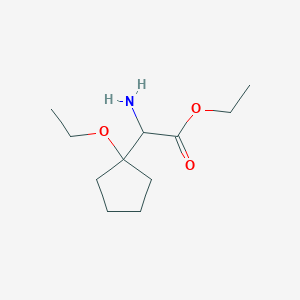

![molecular formula C20H20N4O2S B2512105 5-(Benzylsulfanyl)-2-ethyl-8-methoxy[1,2,4]triazolo[1,5-c]quinazolin-9-yl methyl ether CAS No. 685108-54-7](/img/structure/B2512105.png)

5-(Benzylsulfanyl)-2-ethyl-8-methoxy[1,2,4]triazolo[1,5-c]quinazolin-9-yl methyl ether

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

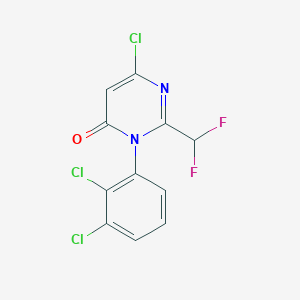

The compound "5-(Benzylsulfanyl)-2-ethyl-8-methoxy[1,2,4]triazolo[1,5-c]quinazolin-9-yl methyl ether" is a derivative of the [1,2,4]triazolo[1,5-c]quinazolin-9-yl class, which is a group of heterocyclic compounds that have been extensively studied for their potential pharmacological properties. The structure of this compound suggests that it may have interesting chemical and biological characteristics, as indicated by the presence of a benzylsulfanyl group and a methoxy group attached to the triazoloquinazolinone core.

Synthesis Analysis

The synthesis of related triazoloquinazolinone derivatives has been reported in the literature. For instance, a three-component coupling method was used to synthesize 6-aryl-benzo[h][1,2,4]-triazolo[5,1-b]quinazoline-7,8-diones, which exhibited potent antitumoral properties . Another study reported the synthesis of 2-methylsulfanyl-4H-[1,2,4]triazolo[1,5-a]quinazolin-5-one and its derivatives using dimethyl-n-cyanoimidodithiocarbonate and 2-hydrazinobenzoic acid as building blocks . These methods could potentially be adapted to synthesize the compound , with modifications to incorporate the specific substituents.

Molecular Structure Analysis

The molecular structure of triazoloquinazolinone derivatives is characterized by the fusion of a triazole ring with a quinazolinone moiety. The presence of substituents like benzylsulfanyl and methoxy groups can significantly influence the electronic distribution and steric hindrance within the molecule, which in turn can affect its reactivity and interaction with biological targets. The molecular structure is typically confirmed using spectroscopic techniques such as NMR, IR, and mass spectrometry .

Chemical Reactions Analysis

The chemical reactivity of triazoloquinazolinone derivatives is influenced by the functional groups present in the molecule. For example, the lactam moiety in the core structure can undergo chemical transformations to yield a variety of heterocyclic derivatives . The benzylsulfanyl group could also participate in nucleophilic substitution reactions or serve as a precursor for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazoloquinazolinone derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The introduction of different substituents can modulate these properties, which is important for the compound's pharmacokinetic profile and its suitability for drug development. The pharmacological investigations of similar compounds have shown significant biological activities, such as antihypertensive and antihistaminic effects , suggesting that the compound may also possess valuable pharmacological properties.

Applications De Recherche Scientifique

Implications in Medicinal Chemistry

Quinazoline derivatives, closely related to the specified compound, are noted for their significant biological activities. The stability of the quinazoline nucleus allows for the introduction of various bioactive moieties, leading to potential medicinal agents. These compounds have shown antibacterial activity against common pathogens like Staphylococcus aureus and Escherichia coli, highlighting their importance in developing new antibiotics to combat resistance (Tiwary et al., 2016).

Antifungal and Immunomodulating Activities

1,4-Benzothiazine azole derivatives, while structurally distinct, share functional similarities with the specified compound, showing promise in antifungal activity and immunomodulation. These derivatives have been explored for their potential to stimulate the immune response alongside direct antifungal effects, offering a dual mechanism for combating fungal infections (Schiaffella & Vecchiarelli, 2001).

Pharmaceutical Impurities and Synthesis

The synthesis processes related to proton pump inhibitors, including omeprazole, provide a framework for understanding the chemical synthesis and potential pharmaceutical applications of complex compounds. This research highlights the challenges and innovations in synthesizing compounds with specific biological activities, offering insights into the relevance of detailed chemical structures in drug development (Saini et al., 2019).

Optoelectronic Materials

Quinazoline derivatives have also been investigated for their applications in optoelectronic materials. Their incorporation into π-extended conjugated systems demonstrates their value in creating novel materials for organic light-emitting diodes (OLEDs) and other electronic devices. This underscores the versatility of quinazoline structures in both pharmaceutical and material science applications (Lipunova et al., 2018).

Mécanisme D'action

Target of Action

Triazoles and quinazolines, the two fundamental heterocyclic moieties in “5-(Benzylsulfanyl)-2-ethyl-8-methoxy[1,2,4]triazolo[1,5-c]quinazolin-9-yl methyl ether”, are known to interact with a variety of enzymes and receptors in the biological system . The specific targets would depend on the exact structure and functional groups present in the compound.

Biochemical Pathways

The compound could potentially affect various biochemical pathways depending on its specific targets. For instance, triazole and quinazoline derivatives have been found to have a wide range of biological activities such as anticancer, anti-inflammatory, antimicrobial, antiviral, antihypertensive, anticonvulsant, antidiabetic, antioxidant, adenosine receptor antagonist, and significant cytotoxic activities .

Result of Action

The molecular and cellular effects of “5-(Benzylsulfanyl)-2-ethyl-8-methoxy[1,2,4]triazolo[1,5-c]quinazolin-9-yl methyl ether” would depend on its mode of action and the biochemical pathways it affects. Given the range of activities associated with triazole and quinazoline derivatives, the effects could be quite diverse .

Orientations Futures

The future directions in the field of triazoloquinazolines research involve the development of novel synthetic protocols that are eco-friendly and allow for extensive decoration activity for drug discovery purposes . There is also a need for further optimization and development of new biologically active entities for the rational design and development of new target-oriented drugs .

Propriétés

IUPAC Name |

5-benzylsulfanyl-2-ethyl-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O2S/c1-4-18-22-19-14-10-16(25-2)17(26-3)11-15(14)21-20(24(19)23-18)27-12-13-8-6-5-7-9-13/h5-11H,4,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFDDKQZRGRRWDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN2C(=N1)C3=CC(=C(C=C3N=C2SCC4=CC=CC=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Benzylsulfanyl)-2-ethyl-8-methoxy[1,2,4]triazolo[1,5-c]quinazolin-9-yl methyl ether | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2512023.png)

![N-(2-chlorophenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2512024.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-1,3-oxazole-4-carboxylic acid](/img/structure/B2512030.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2512032.png)

![N1-(2-ethoxyphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2512035.png)

![2-Methoxy-5-methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzenesulfonamide](/img/structure/B2512037.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2512039.png)

![1-[(5-Bromopyrazin-2-yl)methyl]-3-(5-ethyl-1,3,4-thiadiazol-2-yl)urea](/img/structure/B2512045.png)